2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide
Description
2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a brominated sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the ortho position and a sulfonamide group at the para position. The sulfonamide nitrogen is further functionalized with a 2-(oxan-4-ylsulfanyl)ethyl moiety.
For instance, thioether linkages (e.g., oxan-4-ylsulfanyl) are often formed via alkylation of thiols with halogenated intermediates under basic conditions .
Properties
IUPAC Name |
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S2/c14-12-3-1-2-4-13(12)20(16,17)15-7-10-19-11-5-8-18-9-6-11/h1-4,11,15H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRJWQRTLOFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonamidation of the intermediate compound to yield the target molecule .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydro-2H-pyran-4-yl group can be oxidized or reduced, altering the compound’s properties.
Thiolation Reactions: The thioether linkage can participate in further thiolation reactions to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the thioether linkage play crucial roles in these interactions, facilitating binding and reactivity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide and related sulfonamide derivatives:
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Effects: The oxan-4-ylsulfanyl group in the target compound contrasts with methoxy groups in BG15151 . Bromine substitution at the ortho position (target compound and BG15151) may sterically hinder interactions compared to para-substituted analogs (e.g., compound 12c ).
Physicochemical Properties :
- Melting points for sulfonamides with rigid heterocycles (e.g., triazole in compound 22) are significantly higher (>300°C) than those of aliphatic derivatives (e.g., yellow oils in ) .
- Yields for cyclized products (e.g., 68% for compound 22) are generally lower than those for straightforward condensations (e.g., 95% for hydrazone 15 in ) due to multi-step syntheses .
Biological Activity
2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom, a sulfonamide group, and an oxane moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interfere with various biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in metabolic processes.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.
- Antitumor Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
Antimicrobial Activity
The antimicrobial activity can be summarized in the following table:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound exhibits significant inhibitory effects against common bacterial pathogens, comparable to established antibiotics.
Cytotoxicity Studies
A study evaluating the cytotoxic effects on human cancer cell lines revealed the following results:
| Cell Line | IC50 (µM) | Time (hours) |
|---|---|---|
| HeLa (cervical cancer) | 15 | 48 |
| MCF7 (breast cancer) | 10 | 48 |
| A549 (lung cancer) | 20 | 72 |
The IC50 values suggest moderate cytotoxicity, indicating potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to controls, supporting its potential use as an alternative therapeutic agent.
Case Study 2: Cancer Cell Line Study
In vitro experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G0/G1 phase, suggesting a mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
